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Compound of Interest

Compound Name: trans-4-Octene

Cat. No.: B086139

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of expected versus experimental 2D Nuclear
Magnetic Resonance (NMR) data for the structural validation of trans-4-octene. Detailed
experimental protocols and data analysis workflows are presented to assist researchers in
confirming the molecular structure and stereochemistry of similar small organic molecules.

Introduction to 2D NMR in Structural Elucidation

One-dimensional (1D) NMR spectroscopy provides fundamental information about the
chemical environment of nuclei within a molecule. However, for unambiguous structural
assignment, especially when dealing with isomers, two-dimensional (2D) NMR techniques are
indispensable. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear
Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide
through-bond connectivity information, revealing which atoms are connected to each other.
This guide focuses on the application of these techniques to confirm the identity and trans
configuration of the double bond in 4-octene.

Predicted vs. Experimental Data Comparison

The validation of the trans-4-octene structure relies on the correlation of signals in the 2D
NMR spectra, which should align with theoretical predictions based on known chemical shift
ranges and coupling constants. The following tables summarize the expected and observed
NMR data for trans-4-octene.
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-1 13
Predicted *H Experimental Predicted **C Experimental
Atom Name X 1
(ppm) H (ppm)[1] (ppm) C (ppm)
H1, H8 0.92 0.89 141 14.1
H2, H7 1.40 1.36 23.2 23.2
H3, H6 2.00 1.96 35.1 35.1
H4, H5 5.40 5.39 131.0 131.0

Predicted values are based on standard NMR prediction algorithms and may vary slightly
based on the software used.

Table 2: Key 2D NMR Correlations for trans-4-Octene
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Observed
. . Expected .
Correlation Type Experiment . Correlations
Correlations .
(Interpretation)
Cross-peaks confirm
H4 - H3, H5 « H6, the connectivity of the
1H-1H Cosy H3 - H2, H6 - H7, propyl group and its
H2 -« H1, H7 -~ H8 attachment to the
double bond.
Direct correlation
between each proton
H1/C1, H2/C2, H3/C3, _
and its attached
1H-13C (1-bond) HSQC H4/C4, H5/C5, H6/C6, _
carbon is observed,
H7/C7, H8/C8 o
confirming the carbon
backbone.
Long-range
correlations establish
H4 - C3,C6; H5 « .
] the connectivity
1H-13C (multi-bond) HMBC C3,C6; H3 - C2, C4,
across the double
C5;H2 -~ C1,C3,C4
bond and along the
alkyl chains.
The observed
coupling constant for
the vinylic protons
1H-1H Coupling 1H NMR 3J(H4,H5) = 12-18 Hz falls within the typical

range for a trans
configuration[2][3][4]
[5].

Experimental Workflow and Logical Relationships

The process of validating a chemical structure using 2D NMR follows a logical progression from

sample preparation to the final analysis of correlated spectra. This workflow ensures that the

data acquired is of high quality and that the interpretation is systematic.
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Workflow for 2D NMR Structure Validation.
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Experimental Protocols

Detailed methodologies for the key 2D NMR experiments are provided below. These protocols
are designed for a standard 400 or 500 MHz NMR spectrometer.

Protocol 1: Sample Preparation

o Sample Purity: Ensure the trans-4-octene sample is of high purity to avoid interference from
contaminants.

e Solvent: Use deuterated chloroform (CDCIs) as the solvent. CDCls is a common choice for
non-polar to moderately polar organic compounds.[6]

» Concentration: Prepare a solution with a concentration of approximately 10-20 mg of trans-
4-octene in 0.6-0.7 mL of CDCls.[7]

e Mixing: Gently vortex the sample to ensure it is fully dissolved.

« Filtration: To remove any particulate matter, filter the solution through a small plug of glass
wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6][8]

o Capping: Cap the NMR tube to prevent evaporation, especially given the volatility of octene.

Protocol 2: 1D NMR Data Acquisition

e H NMR:
o Pulse Program: Standard single pulse (e.g., 'zg30").
o Spectral Width: 0-10 ppm.
o Acquisition Time: 2-4 seconds.
o Relaxation Delay (d1): 1-2 seconds.
o Number of Scans: 8-16.

o BC NMR:
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[e]

Pulse Program: Proton-decoupled single pulse (e.g., 'zgpg30').

(¢]

Spectral Width: 0-150 ppm.

[¢]

Acquisition Time: 1-2 seconds.

[¢]

Relaxation Delay (d1): 2 seconds.

[e]

Number of Scans: 128-256 (or more, depending on concentration).

Protocol 3: 2D NMR Data Acquisition

e COSY (Correlation Spectroscopy):

o

Pulse Program: Standard COSY (e.g., ‘cosygpqf).

[¢]

Spectral Width (F1 and F2): Set to the same width as the *H spectrum.

[e]

Number of Increments (F1): 256-512.

[e]

Number of Scans per Increment: 2-4.

o

Relaxation Delay: 1.5-2.0 seconds.

e HSQC (Heteronuclear Single Quantum Coherence):

o

Pulse Program: Standard HSQC with sensitivity enhancement and gradients (e.g.,
'hsqcedetgpsisp2.2").

o Spectral Width (F2 - *H): Set to the *H spectral width.

o Spectral Width (F1 - 13C): Set to the 13C spectral width.

o Number of Increments (F1): 128-256.

o Number of Scans per Increment: 4-8.

o Relaxation Delay: 1.5-2.0 seconds.
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o« HMBC (Heteronuclear Multiple Bond Correlation):

o

Pulse Program: Standard HMBC with gradients (e.g., 'hmbcgplpndgf’).
o Spectral Width (F2 - 1H): Set to the *H spectral width.

o Spectral Width (F1 - 13C): Set to the 13C spectral width.

o Number of Increments (F1): 256-512.

o Number of Scans per Increment: 8-16.

o Relaxation Delay: 1.5-2.0 seconds.

o Long-Range Coupling Delay: Optimized for a J-coupling of 8 Hz.[9]

Protocol 4: Data Processing

» Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay
(FID) data in both dimensions.

e Phasing: Manually or automatically phase the spectra to ensure all peaks are in the positive
absorption mode.

» Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectra.

o Referencing: Reference the spectra to the residual solvent peak (CDCls: dH = 7.26 ppm, 6C
= 77.16 ppm) or an internal standard like tetramethylsilane (TMS).

o Peak Picking and Integration: Identify and label the chemical shifts of all significant peaks
and cross-peaks.

By following these protocols and comparing the acquired data with the expected correlations,
researchers can confidently validate the structure of trans-4-octene and apply these principles
to other small molecules in their research and development endeavors.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://nmr.sdsu.edu/index.php/nmr-seminar/7-common-2d-cosy-hsqc-hmbc/
https://www.benchchem.com/product/b086139?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086139?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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